

Flamenol (5-Methoxyresorcinol): A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: *Flamenol*

Cat. No.: *B161736*

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Abstract

This technical guide provides a comprehensive overview of the solubility and stability of **Flamenol** (5-methoxyresorcinol), a resorcinol class of phenolic compound. Due to the limited availability of direct quantitative data for **Flamenol**, this document combines existing data with established knowledge of structurally similar phenolic compounds. Detailed experimental protocols are provided to enable researchers to determine precise solubility and stability profiles. This guide is intended to serve as a foundational resource for professionals in drug development and scientific research, facilitating the effective use of **Flamenol** in experimental and formulation contexts.

Introduction to Flamenol

Flamenol, chemically known as 5-methoxyresorcinol or 3,5-dihydroxyanisole, is a phenolic compound with the molecular formula $C_7H_8O_3$ ^[1]. It belongs to the resorcinol class of compounds and is structurally related to phloroglucinol^[1]. As a phenolic compound, its utility in pharmaceutical and research applications is intrinsically linked to its solubility in various solvent systems and its stability under diverse environmental conditions. Understanding these parameters is critical for designing robust experimental protocols, developing stable formulations, and ensuring reproducible results.

Solubility Profile

The solubility of an active compound is a critical determinant of its bioavailability and is a key parameter in formulation development. Below is a summary of the known solubility of **Flamenol** in common laboratory solvents.

Table 1: Solubility of Flamenol

Solvent	Type	Quantitative Solubility	Qualitative Solubility
Water	Protic	~35.6 mg/mL (estimated)	Soluble[2]
Dimethyl Sulfoxide (DMSO)	Aprotic	60 mg/mL[3]	-
Ethanol	Protic	Data not available	Soluble (presumed based on resorcinol)
Methanol	Protic	Data not available	Soluble (presumed based on resorcinol)
Acetone	Aprotic	Data not available	Soluble[4]
Chloroform	Aprotic	Data not available	Soluble[4]
Dichloromethane	Aprotic	Data not available	Soluble[4]
Ethyl Acetate	Aprotic	Data not available	Soluble[4]

Stability Profile

Specific stability data for **Flamenol** is not readily available in the public domain. However, as a phenolic compound, its stability is expected to be influenced by factors such as pH, temperature, light, and the presence of oxygen. Phenolic compounds are generally more stable in acidic conditions and are prone to degradation in alkaline environments through oxidation[5].

Table 2: Predicted Stability of Flamenol and Degradation Factors

Condition	Expected Impact on Flamenol Stability	Primary Degradation Pathway
pH	Less stable at neutral to alkaline pH. More stable in acidic conditions.	Auto-oxidation to form quinone-type structures.
Temperature	Degradation rate increases with temperature.	Accelerated oxidation and other thermal degradation reactions.
Light (UV)	Sensitive to light exposure, particularly UV.	Photo-oxidation.
Oxygen	Prone to oxidative degradation.	Oxidation of phenolic hydroxyl groups.
Metal Ions	Presence of metal ions (e.g., Fe^{3+} , Cu^{2+}) can catalyze oxidation.	Catalytic oxidation.

Experimental Protocols

To empower researchers to determine the precise solubility and stability of **Flamenol**, the following detailed experimental protocols are provided.

Protocol for Determining Equilibrium Solubility

This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound in various solvents.

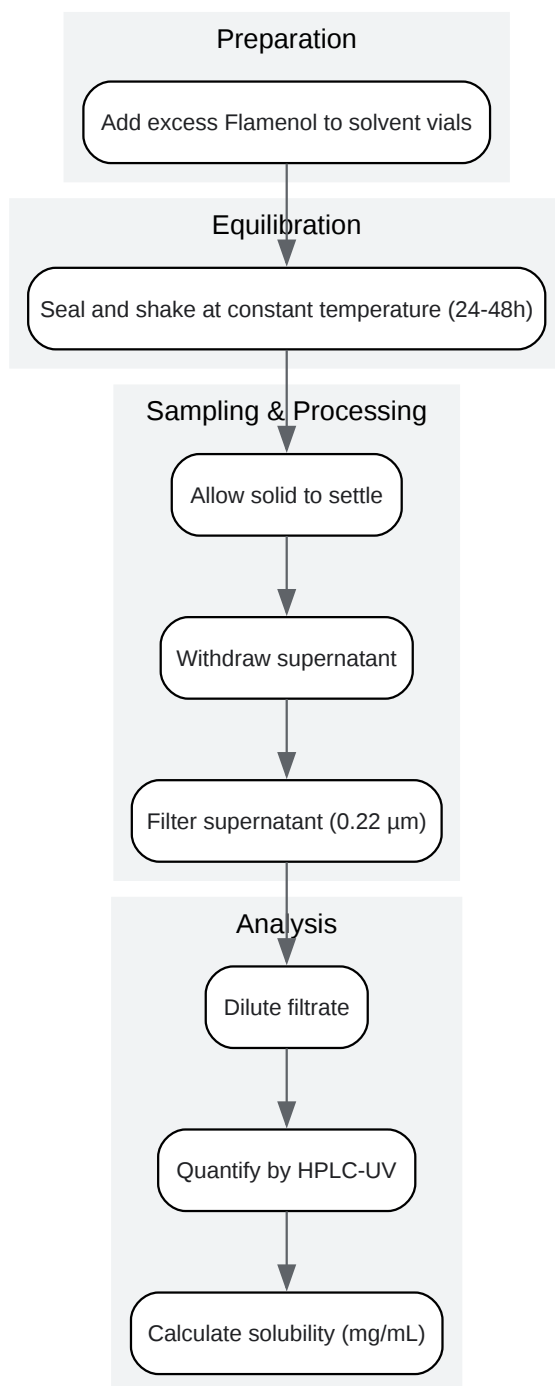
Methodology:

- **Preparation:** Add an excess amount of solid **Flamenol** to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, DMSO). The excess solid is crucial to ensure that saturation is reached.
- **Equilibration:** Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach

equilibrium.

- **Sample Collection and Preparation:** After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.
- **Filtration:** Filter the supernatant using a chemically inert syringe filter (e.g., 0.22 μm PTFE) to remove any remaining solid particles.
- **Quantification:** Dilute the filtrate with a suitable solvent and quantify the concentration of **Flamenol** using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or mol/L.

Workflow for Equilibrium Solubility Determination

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Caption: Workflow for Equilibrium Solubility Determination

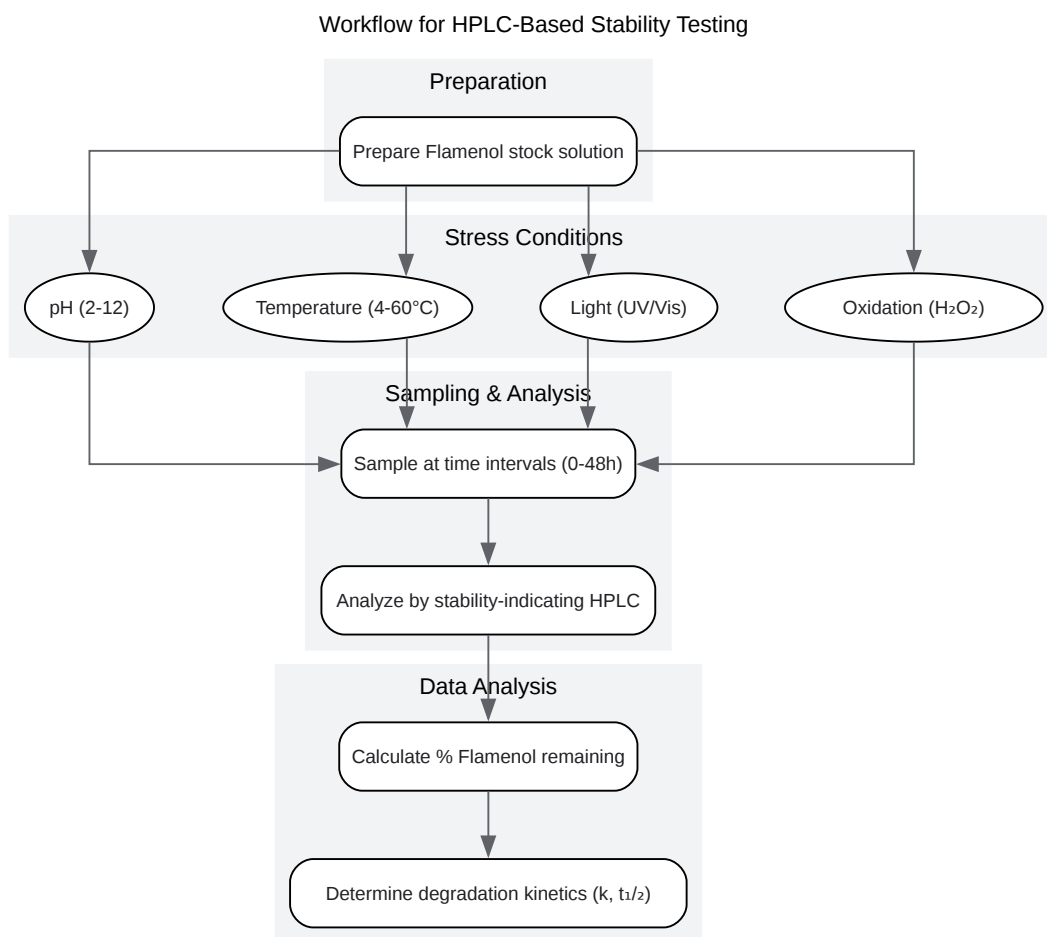
Protocol for Stability Testing using HPLC

This protocol describes a stability-indicating HPLC method to assess the degradation of **Flamenol** under various stress conditions.

Methodology:

- **Stock Solution Preparation:** Prepare a stock solution of **Flamenol** in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration.
- **Stress Conditions:**
 - **pH Stability:** Dilute the stock solution in a series of buffers with varying pH values (e.g., pH 2, 4, 7, 9, 12).
 - **Thermal Stability:** Incubate aliquots of the stock solution at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
 - **Photostability:** Expose aliquots of the stock solution to a controlled light source (e.g., UV lamp) while keeping a control sample in the dark.
 - **Oxidative Stability:** Add a low concentration of an oxidizing agent (e.g., hydrogen peroxide) to an aliquot of the stock solution.
- **Time-Point Sampling:** At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw samples from each stress condition.
- **Sample Quenching (if necessary):** Stop the degradation reaction if needed. For example, neutralize acidic or basic samples, or cool heated samples.
- **HPLC Analysis:** Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact **Flamenol** from any potential degradation products.
 - **Column:** C18 reverse-phase column.
 - **Mobile Phase:** A gradient of an acidic aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

- Detection: UV detector set at the lambda max of **Flamenol**.
- Data Analysis:
 - Calculate the percentage of **Flamenol** remaining at each time point relative to the initial concentration (time 0).
 - Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) and the half-life ($t_{1/2}$) for each condition.



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Caption: Workflow for HPLC-Based Stability Testing

Conclusion

This technical guide consolidates the available information on the solubility and stability of **Flamenol**. While there are gaps in the existing data, the provided protocols offer a clear path for researchers to generate the specific data required for their applications. By understanding the solubility characteristics and the factors influencing the stability of **Flamenol**, scientists and drug development professionals can better harness its potential in their research and formulation efforts.

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